10-Undecenyl 2-bromoisobutyrate
Overview
Description
10-Undecenyl 2-bromoisobutyrate is a chemical compound with the molecular formula C15H27BrO2 and a molecular weight of 319.28 g/mol . It is commonly used in scientific experiments, particularly in polymer chemistry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CC(C)(Br)C(OCCCCCCCCCC=C)=O
. This indicates that the molecule consists of a bromoisobutyrate group attached to an undecenyl chain.
Chemical Reactions Analysis
This compound is used as an initiator in Atom Transfer Radical Polymerization (ATRP), a method used for the synthesis of functional polymers . The exact chemical reactions involving this compound are not detailed in the available resources.
Physical and Chemical Properties Analysis
This compound has a density of 1.080 g/mL at 25 °C . Its boiling point is predicted to be 336.6±15.0 °C . The compound is also characterized by a refractive index of n20/D 1.450 .
Scientific Research Applications
Synthesis of Functional Polyesters
10-Undecenoic acid, derived from ricin oil, has been used to synthesize functional polyesters with a variety of functional groups including bromoisobutyrate. This process, facilitated by tetramethyl guanidine (TMG) at room temperature, results in high molecular weight polyesters suitable for various applications (Li, Wang, Ma, Bai, & Bai, 2014).
Polymerized Surfactant Vesicles
Research has demonstrated the synthesis of bromoisobutyrate-containing surfactants, which can form polymerized vesicles. These vesicles, more stable and less permeable than their unpolymerized counterparts, have potential applications in various fields including drug delivery systems (Tundo, Kippenberger, Klahn, Nelson, Jao, & Fendler, 1982).
Copolymerization in Propene
Studies on the copolymerization of propene with polar comonomers have utilized 10-undecenyl 2-bromoisobutyrate. This process led to the creation of copolymers with unique thermal properties and applications in materials science (Schulze, Pospiech, Komber, Häussler, Voigt, & Dr. Eschner, 2008).
Cross-Linking in Polyhydroxyalkanoate Scaffolds
An unsaturated copolyester, synthesized from engineered Escherichia coli, was cross-linked using thiol-ene click chemistry involving this compound. This led to significant improvements in tensile strength, suggesting potential applications in tissue engineering (Levine, Sparano, Twigg, Numata, & Nomura, 2015).
Surface-Initiated ATRP from Stainless Steel
The use of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid as an ATRP initiator for the grafting of polymer brushes on stainless steel surfaces highlights the utility of bromoisobutyrate derivatives in surface chemistry applications. This method has potential applications in creating functionalized surfaces (Minet, Delhalle, Hevesi, & Mekhalif, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
10-Undecenyl 2-bromoisobutyrate is primarily used as an initiator in the synthesis of functional polymers
Mode of Action
As an initiator in Atom Transfer Radical Polymerization (ATRP), this compound likely interacts with a transition metal catalyst to generate a radical species. This radical can then react with a monomer to start the polymerization process
Biochemical Pathways
Instead, it plays a crucial role in the chemical pathway of ATRP, facilitating the formation of complex polymer structures .
Result of Action
The primary result of this compound’s action is the formation of polymers via ATRP . The specific molecular and cellular effects would depend on the nature of the polymer being synthesized and its subsequent applications.
Action Environment
The action of this compound is likely influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst. These factors can affect the efficiency of the ATRP process and the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
As an ATRP initiator, it likely interacts with various monomers to initiate the polymerization process . The nature of these interactions would depend on the specific monomers used and the conditions of the reaction.
Molecular Mechanism
In the context of ATRP, 10-Undecenyl 2-bromoisobutyrate likely acts by reacting with a transition metal complex to form a dormant species. This species can react with a monomer to add it to the growing polymer chain .
Temporal Effects in Laboratory Settings
As an ATRP initiator, it is likely stable under the conditions typically used for these reactions .
Properties
IUPAC Name |
undec-10-enyl 2-bromo-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-4-5-6-7-8-9-10-11-12-13-18-14(17)15(2,3)16/h4H,1,5-13H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLOSBPISIVGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630672 | |
Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255727-66-3 | |
Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 255727-66-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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